molecular formula C10H11ClO2 B1440759 3-Chloro-2-ethoxy-5-methylbenzaldehyde CAS No. 883522-32-5

3-Chloro-2-ethoxy-5-methylbenzaldehyde

Cat. No. B1440759
M. Wt: 198.64 g/mol
InChI Key: QITQISYXOQVJPA-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-ethoxy-5-methylbenzaldehyde consists of a benzene ring substituted with a chlorine atom, an ethoxy group, and a methylbenzaldehyde group . The exact structure can be found in various chemical databases .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Studies have explored the synthesis of new derivatives and compounds using similar chemical structures, highlighting the role of such molecules in synthesizing novel compounds with potential applications in material science, pharmaceuticals, and chemical research. For instance, the synthesis of new 4-Benzylidenamino-4,5-dihydro-1H-1,2,4-triazol-5-one derivatives from reactions involving ethoxy-hydroxybenzaldehydes demonstrates the utility of these compounds in creating new chemical entities with specific properties (Yüksek et al., 2005).

Photochemical Properties

  • Research into the photochemistry of alkoxymethyl-methyl-alpha-chloroacetophenones, which share structural similarities with 3-Chloro-2-ethoxy-5-methylbenzaldehyde, has revealed insights into the selectivity of photoreactions, potentially useful in synthetic organic chemistry for the development of novel synthesis pathways (Plíštil et al., 2006).

Catalysis and Material Science

  • The development of zinc halide template effects on the construction of Schiff-base macrocyclic complexes with pendant-armed dialdehyde components offers insights into the design and synthesis of metal-organic frameworks, which could have implications in catalysis, gas storage, and separation technologies (Chen et al., 2014).

Antioxidant Properties

  • Investigations into the antioxidant activities of halogenated benzaldehydes and their derivatives indicate the potential of such compounds in the development of new antioxidants. These findings can guide the synthesis of compounds with enhanced antioxidant properties for use in pharmaceuticals or material science (Rijal et al., 2022).

Fluorescent Sensors

  • The creation of highly selective and sensitive pH-responsive fluorescent sensors from compounds structurally related to 3-Chloro-2-ethoxy-5-methylbenzaldehyde showcases the utility of such molecules in developing sensors and probes for biological and chemical analyses (Saha et al., 2011).

Safety And Hazards

The safety data sheet for 3-Chloro-2-ethoxy-5-methylbenzaldehyde indicates several precautionary measures. It should be handled under inert gas and protected from moisture. It should be kept away from heat, sparks, open flames, and hot surfaces. It should not be breathed in, and contact with eyes, skin, or clothing should be avoided. It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

3-chloro-2-ethoxy-5-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-3-13-10-8(6-12)4-7(2)5-9(10)11/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QITQISYXOQVJPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Cl)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-ethoxy-5-methylbenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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